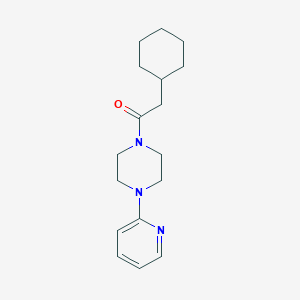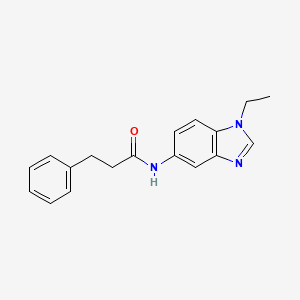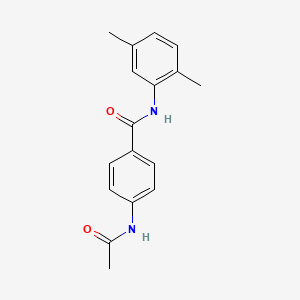
1-(cyclohexylacetyl)-4-(2-pyridinyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(cyclohexylacetyl)-4-(2-pyridinyl)piperazine is a chemical compound that is used in scientific research for its potential therapeutic properties. This compound is also known as CP-122,288 and has been studied extensively for its effects on the central nervous system. In
Mecanismo De Acción
The exact mechanism of action of 1-(cyclohexylacetyl)-4-(2-pyridinyl)piperazine is not fully understood. However, it is believed to act as a partial agonist at the 5-HT1A receptor, which is involved in the regulation of mood and anxiety. It may also modulate the activity of other neurotransmitter systems, such as dopamine and glutamate, which are involved in the pathophysiology of schizophrenia.
Biochemical and Physiological Effects:
1-(cyclohexylacetyl)-4-(2-pyridinyl)piperazine has been shown to have several biochemical and physiological effects. It has been found to increase levels of the neurotransmitter serotonin in the brain, which is associated with mood regulation. It has also been shown to decrease levels of the stress hormone cortisol, suggesting that it may have anxiolytic effects. Additionally, it has been found to increase levels of the neurotrophic factor BDNF, which is involved in the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(cyclohexylacetyl)-4-(2-pyridinyl)piperazine in lab experiments is its specificity for the 5-HT1A receptor, which allows for targeted investigations of the role of this receptor in mood and anxiety regulation. However, one limitation is that the compound has a relatively short half-life, which may make it difficult to study its effects over longer periods of time.
Direcciones Futuras
There are several future directions for research on 1-(cyclohexylacetyl)-4-(2-pyridinyl)piperazine. One area of interest is its potential use in the treatment of anxiety and depression in humans. Further studies are needed to determine the safety and efficacy of this compound in clinical trials. Additionally, research on the mechanism of action of 1-(cyclohexylacetyl)-4-(2-pyridinyl)piperazine may lead to the development of new drugs that target the 5-HT1A receptor for the treatment of mood and anxiety disorders. Finally, investigations into the potential use of this compound in the treatment of schizophrenia may also be of interest.
Métodos De Síntesis
The synthesis of 1-(cyclohexylacetyl)-4-(2-pyridinyl)piperazine involves the reaction of cyclohexanone with 2-pyridinecarboxaldehyde in the presence of ammonium acetate and acetic acid. The resulting product is then treated with chloroacetyl chloride to form the final compound. This synthesis method has been used in several studies to produce 1-(cyclohexylacetyl)-4-(2-pyridinyl)piperazine for research purposes.
Aplicaciones Científicas De Investigación
1-(cyclohexylacetyl)-4-(2-pyridinyl)piperazine has been studied extensively for its potential therapeutic properties. It has been found to have anxiolytic and antidepressant effects in animal models, making it a promising candidate for the treatment of anxiety and depression in humans. Additionally, it has been shown to have antipsychotic effects in animal models, suggesting that it may have potential in the treatment of schizophrenia.
Propiedades
IUPAC Name |
2-cyclohexyl-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O/c21-17(14-15-6-2-1-3-7-15)20-12-10-19(11-13-20)16-8-4-5-9-18-16/h4-5,8-9,15H,1-3,6-7,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZKVUENJODVCLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)N2CCN(CC2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclohexyl-1-[4-(pyridin-2-yl)piperazin-1-yl]ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-4-morpholinecarboxamide](/img/structure/B5799885.png)

![2-[(4-methyl-2-quinolinyl)thio]-1-(2-thienyl)ethanone](/img/structure/B5799923.png)

![N-(4-methoxyphenyl)-2-[2-(4-methylphenyl)-3-thienyl]acetamide](/img/structure/B5799938.png)
![2-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}-5-hydroxybenzoic acid](/img/structure/B5799950.png)
![1,3-benzodioxole-5-carbaldehyde (3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone](/img/structure/B5799957.png)

![1-(diphenylmethyl)-4-[(5-isobutyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B5799967.png)
![N-(4-{[(acetylamino)carbonothioyl]amino}-2-methoxyphenyl)-2-methylpropanamide](/img/structure/B5799969.png)
![(3-amino-6-propylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone](/img/structure/B5799981.png)


